molecular formula C11H11BrF2N2O2 B1411540 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene CAS No. 1774894-40-4

4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene

Cat. No. B1411540
M. Wt: 321.12 g/mol
InChI Key: GXEQXXGABKFYPD-UHFFFAOYSA-N
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Description

4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is a chemical compound with the molecular formula C12H11BrF2N2 . It is a derivative of benzonitrile, which is a type of aromatic organic compound .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene involves a bromine atom (Br), two fluorine atoms (F), a nitro group (NO2), and a piperidinyl group attached to a benzene ring . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, which are not available in this context.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene include a predicted boiling point of 391.1±42.0 °C and a predicted density of 1.55±0.1 g/cm3 . The compound also has a predicted pKa of -1.27±0.40 .

Scientific Research Applications

Synthesis and Reactivity

  • Intermediate in Medicinal Synthesis : 1-(2-Bromoethoxy)-4-nitrobenzene, serving as an intermediate for dofetilide, a medication for treating arrhythmia, indicates the role of similar bromo-nitrobenzene derivatives in pharmaceutical synthesis (Zhai, 2006).
  • Reactivity in Ionic Liquids : The reactivity of 1-bromo-4-nitrobenzene radical anions in ionic liquids suggests unique behaviors and potential for application in novel chemical environments (Ernst et al., 2013).

Materials and Sensor Applications

  • Polymer Solar Cells Enhancement : 1-Bromo-4-Nitrobenzene showed significant enhancement in the performance of polymer solar cells, pointing towards its utility in improving energy conversion efficiencies in solar technologies (Fu et al., 2015).
  • Fluorescent Sensing and Capture : Certain metal-organic frameworks (MOFs) demonstrated bifunctional luminescent sensor capabilities towards nitrobenzene and Cu2+ ions, suggesting that related nitrobenzene compounds might be applicable in sensing and capture technologies (Yang et al., 2017).

Catalysis and Chemical Reactions

  • Cross-Coupling Reactions : Aryl bromides, including 4-bromotoluene, have been involved in Suzuki–Miyaura cross-coupling reactions, highlighting the potential of bromo-nitrobenzene compounds in facilitating critical chemical synthesis pathways (Zell et al., 2012).

Electrochemical Applications

  • Electrochemical Reduction : The electrochemical reduction of 1-bromo-4-nitrobenzene in ionic liquids to form arylzinc compounds showcases the potential for such compounds in electrochemical applications and synthesis methodologies (Ernst et al., 2014).

properties

IUPAC Name

1-(5-bromo-2-nitrophenyl)-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2N2O2/c12-8-1-2-9(16(17)18)10(7-8)15-5-3-11(13,14)4-6-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEQXXGABKFYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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